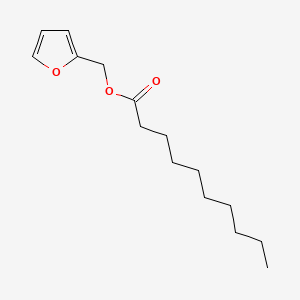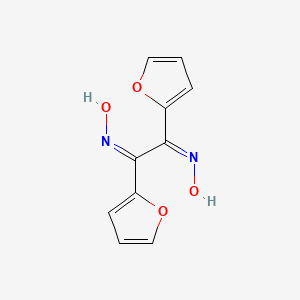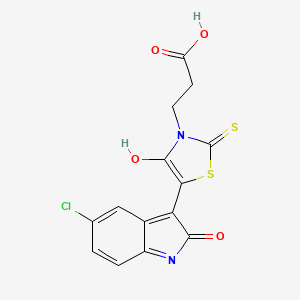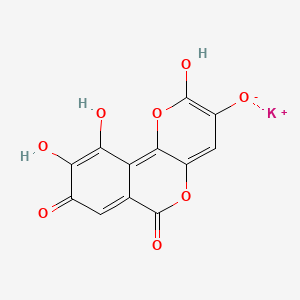![molecular formula C24H28N8O2 B607652 4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide CAS No. 959754-85-9](/img/structure/B607652.png)
4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide
Vue d'ensemble
Description
The compound “4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide” is a complex organic molecule with potential applications in various scientific research fields .
Molecular Structure Analysis
This compound has a complex structure that includes a furan ring attached to a triazolopyrazine ring via an amide linkage. Additionally, it has a phenyl ring attached to a piperazine ring, which is further substituted with a tert-butyl group .Physical And Chemical Properties Analysis
This compound has a molecular formula of C24H28N8O2 and a molecular weight of 460.542. It is soluble in DMSO. The exact mass of the compound is 460.2335 .Applications De Recherche Scientifique
Inhibition of MAPKAPK5
GLPG0259 is a small-molecule inhibitor of mitogen-activated protein kinase–activated protein kinase 5 (MAPKAPK5), a kinase enzyme that plays a role in important inflammatory pathways . Inhibition of MAPKAPK5 with GLPG0259 represents a novel mechanism of action in the treatment of rheumatoid arthritis .
Treatment of Rheumatoid Arthritis
GLPG0259 has been investigated for the treatment of rheumatoid arthritis. However, a phase II study investigating the efficacy and safety of a once-daily 50 mg GLPG0259 dose vs placebo showed no difference between the percentage of subjects achieving the primary efficacy variable of ACR20 or the secondary efficacy variables (ACR50, ACR70 and Disease Activity Score 28) at week 12 in the GLPG0259-treated and placebo-treated groups .
Reduction of Inflammation and Bone Degradation
In cellular assays, GLPG0259 reduced the release of several mediators of inflammation and bone degradation better than or comparable to inhibitors of p38, janus activated kinase (JAK) and spleen tyrosine kinase (SYK) .
Oral Administration
GLPG0259 can be administered orally. In a phase II study, eligible methotrexate (MTX)-refractory patients with rheumatoid arthritis were randomized to receive either a once-daily 50 mg dose of GLPG0259 or placebo, in addition to a stable dose of MTX, for 12 weeks .
Pharmacokinetics
The absorption of GLPG0259 is slow, with a decrease in the absorption rate with increasing dose, and there is decreased elimination, with an apparent terminal elimination half-life of 26.0 hours .
Orientations Futures
Mécanisme D'action
Target of Action
GLPG0259, also known as Galapagos MAPKAPK5 inhibitor D, is a small-molecule inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 5 (MAPKAPK5) . MAPKAPK5 is a kinase enzyme that plays a crucial role in important inflammatory pathways .
Mode of Action
GLPG0259 acts as an ATP-competitive inhibitor of MAPKAPK5 . By inhibiting MAPKAPK5, GLPG0259 interferes with the kinase’s ability to phosphorylate its substrates, thereby disrupting the downstream signaling events that lead to inflammation .
Biochemical Pathways
The inhibition of MAPKAPK5 by GLPG0259 affects several biochemical pathways involved in inflammation and bone degradation . This represents a novel mechanism of action in the treatment of inflammatory diseases such as rheumatoid arthritis .
Pharmacokinetics
The pharmacokinetics of GLPG0259 were characterized in healthy male subjects. The absorption of GLPG0259 was found to be slow, with a decrease in the absorption rate with increasing dose . The elimination of GLPG0259 was also decreased, with an apparent terminal elimination half-life of 26.0 hours . The exposure to GLPG0259 increased in proportion to the dose over a 30–150 mg single-dose range and a 25–75 mg repeated-dose range . These pharmacokinetic properties support a once-daily oral regimen in patients .
Result of Action
The molecular and cellular effects of GLPG0259’s action include the reduction of several mediators of inflammation and bone degradation . In a phase ii clinical trial, no significant difference was observed between the glpg0259-treated group and the placebo-treated group in terms of the percentage of subjects achieving the primary efficacy variable of acr20 or the secondary efficacy variables (acr50, acr70 and disease activity score 28) at week 12 .
Action Environment
The action, efficacy, and stability of GLPG0259 can be influenced by various environmental factors. For instance, the effect of food on the oral bioavailability of GLPG0259 was evaluated in clinical studies . .
Propriétés
IUPAC Name |
4-[8-[4-(4-tert-butylpiperazin-1-yl)anilino]-[1,2,4]triazolo[1,5-a]pyrazin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O2/c1-24(2,3)31-10-8-30(9-11-31)18-6-4-17(5-7-18)29-22-23-27-15-28-32(23)19(13-26-22)16-12-20(21(25)33)34-14-16/h4-7,12-15H,8-11H2,1-3H3,(H2,25,33)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGZLIXYVSQGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(N4C3=NC=N4)C5=COC(=C5)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727232 | |
| Record name | 4-{8-[4-(4-tert-Butylpiperazin-1-yl)anilino][1,2,4]triazolo[1,5-a]pyrazin-5-yl}furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide | |
CAS RN |
959754-85-9 | |
| Record name | 4-{8-[4-(4-tert-Butylpiperazin-1-yl)anilino][1,2,4]triazolo[1,5-a]pyrazin-5-yl}furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70727232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile](/img/structure/B607578.png)
![(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B607582.png)
![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)


